LDS 751 dye
Overview
Description
LDS 751 is a cell-permeant nucleic acid stain . It has a peak excitation at approximately 543 nm on dsDNA and is particularly useful in multicolor analyses due to its long wavelength emission maximum (approximately 712 nm) . Upon binding to dsDNA, LDS 751 results in an approximately 20-fold fluorescence enhancement .
Chemical Reactions Analysis
LDS 751 is known to bind to dsDNA, resulting in a fluorescence enhancement . It’s also reported that LDS 751 binds almost exclusively to mitochondria when incubated with nucleated living cells .Physical And Chemical Properties Analysis
LDS 751 is a nucleic acid stain that mainly detects DNA . It has a high affinity for DNA and fluorescence is enhanced after binding . The maximum emission wavelength is 670nm .Scientific Research Applications
Mitochondrial Staining : LDS-751 has been found to bind almost exclusively to mitochondria in viable, nucleated cells. It is useful for staining cellular mitochondria, as it shows little colocalization with nuclear stains like acridine orange. This makes it a valuable tool for mitochondrial research (Snyder & Small, 2001).
Solvation Dynamics Study : LDS 751 is used as a solvent probe to study the relaxation dynamics of polar solvent molecules. Its unique properties, being highly polar in the ground state and nonpolar in the fluorescent excited state, make it suitable for this purpose (Mialocq et al., 2008).
Photophysical Properties : The dye's photophysical and photochemical properties have been explored, revealing its stability and photostability. This is attributed to efficient non-radiative internal conversion processes (Hébert et al., 1994).
Flow Cytometry Applications : LDS-751 is used in flow cytometry for discriminating between damaged and intact cells in fixed samples. Its spectral properties allow for two-color immunofluorescence combined with cell damage assessment (Terstappen et al., 1988).
Fluorescence Studies : The dye has been studied for its fluorescence properties in ethanol, providing insights into fluorescence Stokes shift and its implications (Hébert et al., 1993).
Ultrafast Intramolecular Relaxation Study : LDS-751's intramolecular relaxation and solvation in various solvents have been investigated, revealing insights into the ultrafast dynamics of fluorescence depletion (Guo & Xia, 2007).
Leukocyte Identification in Blood : Studies have compared the efficacy of LDS-751 with anti-CD45 for leukocyte identification in mouse whole blood, highlighting the importance of choosing appropriate markers for specific applications in flow cytometry (Maes et al., 2007).
P-glycoprotein Interaction : Research on LDS-751's interaction with P-glycoprotein, a factor in multidrug resistance, provides insights into the molecular interactions and potential drug binding sites (Lugo & Sharom, 2005).
Bromodeoxyuridine Incorporation Detection : LDS-751 has been used in a method to detect bromodeoxyuridine incorporation in cellular DNA, showcasing its versatility in cellular and molecular biology (Frey, 1994).
Safety And Hazards
LDS 751 is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBAVQUHSKYMTC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LDS 751 dye | |
CAS RN |
181885-68-7 | |
Record name | Quinolinium, 6-(dimethylamino)-2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-1-ethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181885-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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